molecular formula C14H16O3 B8205462 3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8205462
M. Wt: 232.27 g/mol
InChI Key: MZKCBWUXTITVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C14H16O3 and a molecular weight of 232.27504 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif in organic chemistry. The presence of the benzyloxy group and the carboxylic acid functionality makes it an interesting target for synthetic and medicinal chemists.

Preparation Methods

The synthesis of 3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the homolytic aromatic alkylation protocol, which is a metal-free process . This method typically involves the use of radical initiators and specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis techniques, such as flow photochemical addition, to construct the bicyclo[1.1.1]pentane core .

Chemical Reactions Analysis

3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core is known to enhance the metabolic stability and solubility of the compound, making it a valuable scaffold in medicinal chemistry . The benzyloxy group may interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the bicyclo[1.1.1]pentane core and the benzyloxy group, which provides distinct chemical and biological properties.

Properties

IUPAC Name

3-(phenylmethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-12(16)14-7-13(8-14,9-14)10-17-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKCBWUXTITVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.